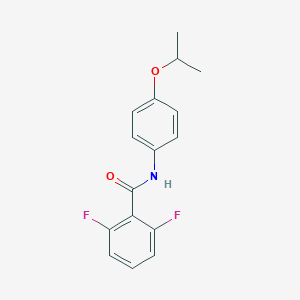
3-isopropoxy-N-(2-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-(2-thienylmethyl)benzamide, also known as CGS-15943, is a potent and selective antagonist of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. CGS-15943 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
3-isopropoxy-N-(2-thienylmethyl)benzamide exerts its effects by selectively blocking the adenosine receptors, particularly the A1 and A2A subtypes. Adenosine receptors are involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking these receptors, 3-isopropoxy-N-(2-thienylmethyl)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-isopropoxy-N-(2-thienylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cognitive function. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-isopropoxy-N-(2-thienylmethyl)benzamide is its high selectivity for adenosine receptors, which allows for more precise modulation of physiological processes. However, one limitation is its relatively low potency compared to other adenosine receptor antagonists, which may require higher doses for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on 3-isopropoxy-N-(2-thienylmethyl)benzamide. One area of interest is in the development of more potent and selective adenosine receptor antagonists for use in cancer therapy. Another area of research is in the development of novel drug delivery systems to improve the bioavailability and efficacy of 3-isopropoxy-N-(2-thienylmethyl)benzamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-isopropoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications in other diseases and conditions.
Métodos De Síntesis
3-isopropoxy-N-(2-thienylmethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-thienylmethylamine with 3-chloro-4-fluoroanisole to form the intermediate 3-(2-thienylmethyl)anisole. This intermediate is then reacted with isopropyl magnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with 4-aminobenzoyl chloride to yield 3-isopropoxy-N-(2-thienylmethyl)benzamide.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. Adenosine receptors are known to play a role in promoting tumor growth and metastasis, and 3-isopropoxy-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth and migration of various cancer cell lines in vitro and in vivo.
Propiedades
Nombre del producto |
3-isopropoxy-N-(2-thienylmethyl)benzamide |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Clave InChI |
YAUIDKLYTSGJLH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)




![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)